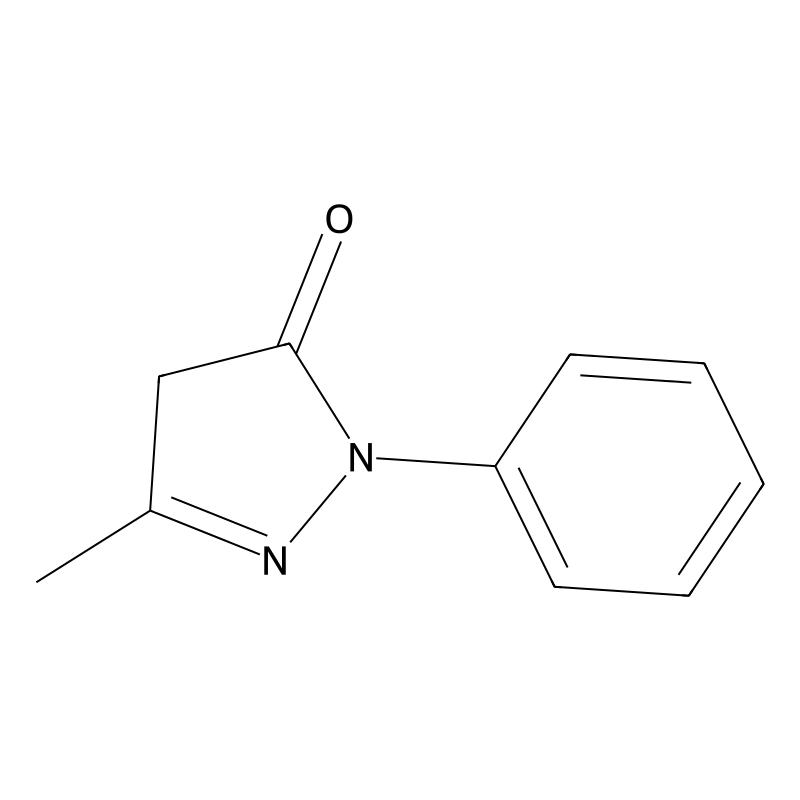

Edaravone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

<1 mg/mL

SOL IN HOT WATER & HOT ALCOHOL; SLIGHTLY SOL IN BENZENE; INSOL IN PETROLEUM ETHER

25.4 [ug/mL]

Synonyms

Canonical SMILES

Comprehensive Technical Guide: Edaravone Blood-Brain Barrier Permeability and Pharmacokinetics

Introduction and Executive Summary

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger that has gained significant attention in neurological therapeutics due to its ability to penetrate the blood-brain barrier (BBB) and exert neuroprotective effects. Initially approved for the treatment of acute ischemic stroke in Japan in 2001, its therapeutic indications have expanded to include amyotrophic lateral sclerosis (ALS) in several countries. The clinical utility of this compound in central nervous system disorders stems from its dual capacity to directly neutralize reactive oxygen species while also modulating BBB permeability to facilitate its own brain delivery. This technical guide comprehensively reviews the pharmacokinetic properties of this compound, its BBB penetration capabilities, formulation strategies to enhance its cerebral delivery, molecular mechanisms of action, and relevant experimental methodologies for evaluation.

The therapeutic significance of this compound in neurological disorders is particularly notable given the challenges associated with BBB penetration for neuroprotective agents. Unlike many neurotherapeutics that struggle to achieve therapeutic concentrations in the brain parenchyma, this compound possesses relatively favorable brain penetration properties that can be further enhanced through various formulation strategies. Recent advances in nanomedicine have demonstrated that encapsulation of this compound in targeted delivery systems can significantly improve its cerebral bioavailability, thereby amplifying its neuroprotective efficacy while potentially reducing systemic exposure and associated adverse effects. This guide synthesizes current scientific evidence from preclinical and clinical studies to provide researchers and drug development professionals with a comprehensive resource on this compound's BBB permeability and pharmacokinetic characteristics.

This compound Pharmacokinetic Profile

This compound demonstrates rapid systemic clearance and a relatively short elimination half-life, necessitating specific dosing strategies to maintain therapeutic concentrations. Following intravenous administration, this compound exhibits triexponential decline characteristics, consistent with a three-compartment model. Population pharmacokinetic analyses have revealed no clinically relevant differences in this compound pharmacokinetics based on race, sex, weight, or age, supporting its consistent pharmacokinetic profile across diverse patient populations [1]. The comparable exposure between Japanese and Caucasian populations is particularly noteworthy for global drug development efforts.

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Half-life | 5.4 minutes | IV injection in healthy volunteers | [2] |

| Dosing regimen | 30 mg twice/day/person | Standard clinical dose for ALS | [2] |

| Model structure | Three-compartment with Michaelis-Menten plus linear elimination | Population PK model | [1] |

| Race effect | 26% increase in V2 for Caucasian vs. Japanese | Population PK analysis | [1] |

| Cmax after infusion | ~1000 ng/mL | 60 mg IV over 60 min | [3] |

| Bioequivalence | SL 60 mg comparable to IV 60 mg | Modeling and simulation | [3] |

Alternative administration routes are being explored to overcome the limitations of frequent intravenous dosing. Pharmacokinetic modeling and simulation studies support the feasibility of demonstrating bioequivalence between a 60 mg sublingual tablet and the currently approved 60 mg intravenous infusion over 60 minutes [3]. This alternative delivery approach could significantly enhance patient convenience and expand treatment options, particularly for chronic conditions like ALS that require prolonged therapy. The development of novel formulations with improved pharmacokinetic profiles represents an active area of this compound research, with the goal of optimizing its therapeutic index for neurological applications.

Blood-Brain Barrier Permeability and Protection

BBB Crossing and Cerebral Uptake

This compound possesses inherent BBB permeability capabilities that enable it to reach therapeutic concentrations in the brain parenchyma. As a small molecule with relatively favorable brain penetration properties, this compound can traverse the endothelial cell layer that constitutes the BBB through both paracellular and transcellular pathways. However, its short circulation half-life and rapid systemic clearance limit the extent of cerebral uptake, prompting the development of advanced delivery strategies to enhance brain concentrations [2]. Research has demonstrated that the BBB represents both a potential barrier and a therapeutic target for this compound, as the drug can modulate BBB function in pathological conditions.

Quantitative studies using HPLC analysis have confirmed that strategically designed formulations can significantly enhance this compound delivery to brain tissue. Specifically, This compound-encapsulated agonistic micelles (EDV-AM) demonstrated superior brain accumulation compared to free this compound following intravenous administration in experimental models [2]. This enhanced delivery correlated with improved therapeutic outcomes in ischemic stroke models, underscoring the relationship between cerebral uptake and neuroprotective efficacy. Magnetic resonance imaging (MRI) studies further confirmed that the micellar formulation more rapidly salvaged ischemic tissue than free this compound, providing visual confirmation of the functional benefits associated with improved brain delivery [2].

BBB Protective Effects

Beyond its ability to cross the BBB, this compound demonstrates significant protective effects on BBB integrity under pathological conditions. In experimental cerebral infarction models, this compound treatment resulted in significantly reduced BBB permeability compared to untreated controls, as measured by Evans blue extravasation [4]. This protective effect exhibited a dose-dependent relationship, with higher this compound doses providing greater preservation of BBB function. The mechanism underlying this protection involves the activation of the NRF-2/HO-1 signaling pathway, a crucial cellular defense system that enhances the integrity and stability of the BBB during ischemic insult [4].

In subarachnoid hemorrhage models, the combination drug This compound dexborneol (EDB) demonstrated even greater BBB protection than this compound monotherapy [5]. This enhanced effect is attributed to the complementary actions of its components: this compound provides direct free radical scavenging activity, while dexborneol, a bicyclic monoterpenoid, helps preserve tight junction proteins and BBB integrity [5]. The multi-targeted approach of EDB resulted in reduced Evans blue extravasation, decreased brain water content, and improved neurological outcomes, highlighting the therapeutic potential of targeting multiple pathways involved in BBB dysfunction. Similar BBB protective effects were observed in intracerebral hemorrhage models, where intranasal this compound administration preserved BBB integrity and improved functional outcomes [6].

Formulation Strategies for Enhanced Brain Delivery

Agonistic Micelles and Targeted Nanocarriers

Nanocarrier-based delivery systems represent a promising approach to enhance this compound's brain penetration while addressing its pharmacokinetic limitations. The This compound-encapsulated agonistic micelle (EDV-AM) system exemplifies this strategy through its sophisticated design that actively modulates BBB permeability [2]. These micelles consist of an amphiphilic copolymer (PEG-PLA) that self-assembles into nanospheres with approximately 20 nm diameter, optimally sized for brain uptake through compromised tight junctions in pathological conditions. The hydrophilic outer shell is modified with A2AR agonistic agents (CGS21680) that target the adenosine 2A receptors upregulated in brain capillaries of ischemic regions [2].

The mechanism of EDV-AM action involves a multi-step process: first, the systemic circulation delivers micelles to cerebral vasculature; second, the A2AR targeting moiety directs micelles to ischemic endothelial cells; third, A2AR signaling triggers transient tight junction opening; and finally, micelles penetrate the brain parenchyma through the modulated para-endothelial pathway [2]. This innovative approach demonstrated significantly higher this compound delivery to ischemic brain regions compared to free drug administration, resulting in accelerated tissue salvage and improved functional recovery in experimental stroke models. The diffusion tensor imaging confirmed that EDV-AM treatment enhanced axonal remodeling in the ipsilesional white matter, correlating with improved neurological function [2].

Table 2: Formulation Strategies for Enhancing this compound Brain Delivery

| Formulation | Mechanism | Key Features | Evidence |

|---|---|---|---|

| Agonistic Micelles (EDV-AM) | A2AR-mediated TJ opening | 20 nm diameter, targets ischemic vasculature | 2.7× higher brain uptake vs free EDV [2] |

| This compound Dexborneol (EDB) | Dual-component synergy | This compound + borneol (4:1), NRF-2/HO-1 activation | Superior to this compound alone in SAH [5] |

| Sublingual Tablet | Avoidance of first-pass metabolism | Potential alternative to IV administration | Modeling supports bioequivalence to IV [3] |

| Intranasal Administration | Direct nose-to-brain delivery | Bypasses BBB, 3 mg/kg dose in mice | Reduced brain injury in ICH models [6] |

Combination Formulations and Alternative Routes

This compound dexborneol (EDB) represents another effective formulation strategy, combining this compound with dexborneol in a 4:1 ratio to create a multi-target neuroprotective agent [5]. In this combination, borneol enhances this compound's bioavailability through multiple mechanisms: increasing BBB permeability by modulating tight junction proteins, improving cellular uptake, and providing complementary antioxidant and anti-inflammatory effects [5]. Experimental studies in subarachnoid hemorrhage models demonstrated that EDB treatment resulted in significantly better neurological outcomes compared to this compound monotherapy, with enhanced activation of the Keap1/Nrf2 signaling pathway and greater reduction in oxidative stress markers [5].

Alternative administration routes are also being explored to optimize this compound delivery. Intranasal administration provides a direct nose-to-brain pathway that bypasses the BBB, allowing the drug to enter the brain directly via the olfactory and trigeminal nerves [6]. In intracerebral hemorrhage models, intranasal this compound (3 mg/kg) administered starting 2 hours post-ICH and every 12 hours thereafter significantly alleviated neurological deficits, reduced brain water content, diminished cell death in the perihematomal region, and suppressed microglia/macrophage activation [6]. Similarly, sublingual administration is being developed as a patient-friendly alternative to intravenous infusion, with pharmacokinetic modeling supporting the bioequivalence of a 60 mg sublingual tablet with the standard 60 mg intravenous dose [3].

Molecular Mechanisms and Signaling Pathways

This compound exerts its neuroprotective effects through multiple molecular pathways that extend beyond its direct free radical scavenging activity. The drug significantly influences several signaling cascades critical for neuronal survival, oxidative stress response, and inflammatory regulation. A comprehensive understanding of these mechanisms provides insights into this compound's therapeutic effects and potential applications in various neurological conditions.

Figure 1: this compound's Molecular Mechanisms and Signaling Pathways

The NRF-2/HO-1 pathway represents a central mechanism through which this compound protects the BBB and reduces oxidative stress. Under normal conditions, NRF2 is sequestered in the cytoplasm by its inhibitor Keap1. This compound promotes the dissociation of NRF2 from Keap1, allowing NRF2 translocation to the nucleus where it activates the antioxidant response element (ARE) and drives the expression of cytoprotective genes including heme oxygenase-1 (HO-1) [4] [5]. HO-1 then catalyzes the degradation of pro-oxidant heme into antioxidant molecules biliverdin and carbon monoxide. Experimental evidence demonstrates that this compound treatment significantly increases NRF2 and HO-1 expression in brain tissue following cerebral infarction, resulting in reduced oxidative damage and improved BBB integrity [4].

In glioblastoma models, this compound demonstrated unexpected effects on cancer stem cell biology by directly binding to Notchless homolog 1 (NLE1) and impairing Notch1 signaling [7]. This mechanism explains this compound's ability to inhibit the self-renewal and growth of brain tumor stem cells (BTSCs) harboring diverse oncogenic mutations without affecting non-oncogenic neural stem cells. Global gene expression analysis revealed that this compound significantly alters BTSC transcriptome, attenuating the expression of genes involved in cell cycle progression, stemness, and DNA repair mechanisms [7]. This unique mechanism positions this compound as a potential therapeutic agent for glioblastoma, particularly when combined with ionizing radiation, where it sensitizes BTSC response to radiation-induced cell death [7].

Experimental Methodologies and Protocols

BBB Permeability Assessment

The Evans Blue (EB) extravasation technique represents the gold standard for quantitatively evaluating BBB permeability in experimental models. This method utilizes Evans Blue dye, which binds extensively to serum albumin upon intravenous administration, forming a high molecular weight complex that normally cannot cross the intact BBB. In the protocol described for cerebral infarction models, animals receive 2 ml/kg of 2% EB via tail vein injection [4]. After a circulation period, transcranial perfusion with normal saline is performed until the effluent from the right atrium becomes colorless, indicating complete removal of intravascular dye. The brain is then harvested, and the region of interest is weighed and incubated in formamide (1 ml/100 mg brain tissue) at 60°C for 24 hours to extract the dye. After centrifugation, the supernatant's absorbance is measured at 632 nm using a UV-visible spectrophotometer, and EB content is calculated based on a standard curve [4].

HPLC-based quantification of this compound in brain tissue provides direct measurement of cerebral uptake following different formulation strategies. In studies evaluating this compound-encapsulated agonistic micelles, HPLC analysis demonstrated significantly higher this compound concentrations in ischemic brain tissue following EDV-AM administration compared to free this compound injection [2]. This method typically involves brain tissue homogenization in appropriate buffer, protein precipitation, centrifugation, and injection of the supernatant into the HPLC system. Chromatographic separation is achieved using reverse-phase columns with UV or fluorescence detection, and concentrations are calculated based on standard curves prepared in brain homogenate. This approach provides precise quantification of this compound distribution to brain tissue, enabling comparative evaluation of different delivery strategies.

Neurological Function Assessment

A battery of behavioral tests is essential for evaluating the functional correlates of this compound's effects on BBB protection and neuroprotection. The modified Garcia scoring system represents a comprehensive approach for assessing neurological deficits in rodent models of stroke and other brain injuries [6] [5]. This 21-point scale evaluates six parameters: spontaneous activity, symmetry in limb movement, forepaw outstretching, body proprioception, response to vibrissae touch, and symmetry in climbing. Each parameter is scored from 0-3, with higher scores indicating better neurological function. The balance beam test assesses motor coordination and integration by measuring the animal's ability to traverse an elevated narrow beam to reach an escape platform [5]. Performance is typically rated based on the number of foot faults and the time taken to cross the beam.

The corner turn test and forelimb placement test provide additional measures of sensorimotor integration and asymmetries. In the corner turn test, the animal is allowed to enter a 30° corner, and the direction of turning (left or right) is recorded [6]. Untreated animals with unilateral brain injuries typically show a preference for turning toward the non-impaired side, while effective treatments reduce this asymmetry. The forelimb placement test evaluates integrative motor function by assessing the animal's ability to place its forepaw on a tabletop in response to various stimuli. These behavioral assessments, when combined with biochemical and histological analyses, provide a comprehensive picture of this compound's functional benefits in experimental models of neurological disorders.

Therapeutic Applications and Efficacy

This compound has demonstrated therapeutic efficacy across multiple neurological conditions, with its effects on BBB permeability and oxidative stress mitigation contributing to improved outcomes in diverse pathological contexts. In ischemic stroke, this compound rescues ischemic brain tissue by eradicating over-produced reactive oxygen species without the limitation of the narrow therapeutic time-window associated with thrombolytic agents [2]. While recombinant tissue plasminogen activator (rt-PA) must be administered within 4.5 hours after stroke onset to avoid intracerebral hemorrhage risks, this compound shows neuroprotective benefits even when injected up to 24 hours after stroke onset [2]. This extended therapeutic window positions this compound as a valuable option for the majority of ischemic stroke patients who miss the opportunity for thrombolytic therapy.

In amyotrophic lateral sclerosis (ALS), this compound's approval was based on its ability to slow functional decline in patients with this progressive neurodegenerative disease. While the exact mechanisms underlying its efficacy in ALS are not fully understood, the drug's capacity to mitigate oxidative stress and its relatively favorable BBB penetration properties are believed to contribute to its therapeutic effects [1] [8]. Population pharmacokinetic analyses have demonstrated no clinically relevant differences in this compound pharmacokinetics between Japanese and Caucasian populations, supporting its global applicability [1]. The development of alternative administration routes, such as sublingual tablets, could potentially enhance treatment convenience for ALS patients requiring long-term therapy [3].

Emerging research suggests potential applications for this compound in hemorrhagic stroke conditions as well. In experimental subarachnoid hemorrhage models, this compound dexborneol (EDB) treatment activated the Keap1/Nrf2 signaling pathway to reduce oxidative stress damage, thereby protecting neurological function and enhancing behavioral outcomes [5]. Similarly, in intracerebral hemorrhage models, intranasal this compound administration significantly alleviated neurological deficits, reduced brain water content, diminished cell death in the perihematomal region, and preserved BBB integrity [6]. These findings expand the potential therapeutic repertoire for this compound beyond ischemic conditions to include hemorrhagic cerebrovascular diseases.

Future Directions and Research Gaps

Despite substantial progress in understanding this compound's effects on BBB permeability and its neuroprotective mechanisms, several research gaps warrant further investigation. The optimal dosing regimens for various neurological conditions remain to be fully elucidated, particularly for the novel formulations that enhance brain delivery. While standard this compound dosing for ALS involves 60 mg intravenous infusion over 60 minutes, the improved pharmacokinetic profiles of advanced delivery systems may allow for reduced dosing frequency or lower total doses while maintaining efficacy [3] [2]. Dose-response relationships specifically for BBB protection effects need more precise characterization across different neurological disease models.

The translational potential of this compound formulations from preclinical models to clinical applications requires further validation. While agonistic micelles and combination therapies with borneol have demonstrated impressive results in experimental models [2] [5], their safety and efficacy in human patients remain to be established. The field would benefit from standardized protocols for evaluating BBB permeability in clinical settings, potentially incorporating advanced neuroimaging techniques alongside biomarker assessments. Additionally, the exploration of this compound's therapeutic potential in other neurological conditions characterized by oxidative stress and BBB dysfunction, such as traumatic brain injury, multiple sclerosis, and neurodegenerative disorders, represents a promising direction for future research.

Conclusion

References

- 1. Pharmacokinetic profile of this compound: a comparison ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-Encapsulated Agonistic Micelles Rescue Ischemic ... [pmc.ncbi.nlm.nih.gov]

- 3. Predicting the Pharmacokinetic Characteristics of ... [pubmed.ncbi.nlm.nih.gov]

- 4. Protective effect of this compound on blood-brain barrier by ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound dexborneol attenuates oxidative stress in ... [frontiersin.org]

- 6. Intranasal administration of this compound attenuates brain ... [sciencedirect.com]

- 7. Article Targeting glioblastoma with a brain-penetrant drug ... [sciencedirect.com]

- 8. Two Decades-Long Journey from Riluzole to this compound : Revisiting the... [link.springer.com]

edaravone inhibition of lipid peroxidation and neuronal apoptosis

Core Mechanisms of Action

The neuroprotective effects of edaravone are primarily achieved through the following interconnected mechanisms:

- Free Radical Scavenging and Lipid Peroxidation Inhibition: this compound directly neutralizes a wide range of reactive oxygen species (ROS), thereby preventing the peroxidation of unsaturated fatty acids in neuronal cell membranes. This action reduces the formation of toxic lipid peroxidation products like malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which are key mediators of oxidative damage and cell death [1] [2] [3].

- Inhibition of Apoptosis: By mitigating oxidative stress, this compound attenuates the activation of apoptotic pathways. It modulates the expression of key apoptosis-related proteins, notably increasing the anti-apoptotic Bcl-2 and decreasing the pro-apoptotic Bax and caspase-3, thereby reducing programmed cell death [4] [5].

- Activation of Endogenous Antioxidant Pathways: Evidence shows that this compound and this compound Dexborneol can activate the Keap1/Nrf2 pathway. This leads to the upregulation of antioxidant genes, providing a sustained cellular defense against oxidative stress [6].

- Suppression of Ferroptosis: Recent studies highlight that these compounds can also inhibit ferroptosis, an iron-dependent form of cell death. This is achieved by regulating key players in the process, such as upregulating GPX4 and FSP1, and reducing toxic intracellular Fe2+ accumulation [7] [8].

For a visual summary of these pathways, see the diagram below.

This compound counters oxidative stress to protect neurons via multiple pathways.

Quantitative Evidence of Efficacy

The table below summarizes key quantitative findings from preclinical studies demonstrating the effects of this compound and this compound Dexborneol.

| Injury Model | Key Biomarkers Affected | Observed Outcome | Citation |

|---|---|---|---|

| Subarachnoid Hemorrhage (SAH) | ↓ MDA, ↓ 4-HNE, ↑ TAC | Improved long-term neurological function; greater effect than this compound alone. [1] | |

| Traumatic Brain Injury (TBI) | ↓ Caspase-3, ↓ Bax, ↑ Bcl-2, ↑ BDNF/TrkB | Attenuated neurological impairment and reduced neuronal apoptosis in the hippocampus. [4] | |

| Intracerebral Hemorrhage (ICH) | ↓ Fe²⁺, ↓ MDA, ↓ 4-HNE, ↑ GPX4 | Improved motor and nerve function, accelerated hematoma clearance. [7] | |

| Hypoxic-Ischemic Brain Damage | ↓ active Caspase-3, ↓ DR5, ↓ FADD | Improved cognitive function and reduced neuronal apoptosis via TRAIL pathway suppression. [5] | |

| Subarachnoid Hemorrhage (SAH) | ↓ Keap1, ↑ Nrf2, ↓ MDA, ↑ SOD | Reduced BBB injury and neuronal apoptosis; effects reversed by Nrf2 inhibitor ML385. [6] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies from the cited studies.

In Vivo Model of Subarachnoid Hemorrhage (SAH) [1]

- Animal Model: Experimental SAH model induced in male Sprague-Dawley rats (280-300 g) by intraluminal puncture of the left middle cerebral artery (MCA).

- Drug Administration: this compound dexborneol (3.75 mg/kg) or this compound alone (3 mg/kg) was administered via tail vein injection twice a day for 3 days post-SAH.

- Outcome Assessment:

- Behavioral Tests: Conducted using a modified Garcia scoring system, rotarod test, foot-fault test, and corner turn test up to 21 days after surgery.

- Biochemical Analysis: Levels of MDA, 4-HNE, and total antioxidant capacity (TAC) were measured in the brain tissue using ELISA and Western blot 3 days after SAH.

- Histological Analysis: Neuronal apoptosis was assessed in the CA1 hippocampus and basal cortex regions using immunofluorescence.

In Vitro Model of Traumatic Brain Injury (TBI) [8]

- Cell Model: Highly differentiated PC12 cell line (induced with NGF to produce a neuronal phenotype).

- Injury Induction: A mechanical scratch model was used to simulate TBI. Scratches were made using a pipette tip to create a 1 mm wide wound in the cell monolayer.

- Drug Intervention: Cells were pre-treated with or without this compound 30 minutes before scratching. To investigate mechanism, some cells were also treated with iFSP1, an inhibitor of the FSP1 pathway.

- Outcome Assessment:

- Cell Viability/Ferroptosis: The degree of scratch healing was observed. Ferroptosis was assessed by measuring levels of lipid ROS and relevant proteins like FSP1 and GPX4 via Western blot 12 hours after scratching.

Molecular Pathway Analysis (Keap1/Nrf2) [6]

- Techniques:

- Western Blotting: Used to analyze the protein expression of Keap1, Nrf2, and apoptosis-related proteins (e.g., Bax, Bcl-2) in brain tissues.

- Immunofluorescence Staining: Employed to detect and localize apoptotic neurons and the expression of pathway components in the brain.

- Spectrophotometry: Used to quantify oxidative stress markers like MDA content and SOD activity in the brain homogenate.

- Pathway Inhibition: The specific Nrf2 inhibitor ML385 was used to confirm the involvement of the Keap1/Nrf2 pathway in the observed neuroprotection.

The evidence strongly supports this compound and its combination drug as multi-target neuroprotective agents. Future research could focus on their long-term therapeutic windows and effects in complex, multi-factorial neurological diseases.

References

- 1. Dexborneol Treatment Attenuates this compound ... Neuronal Apoptosis [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Advances on cytoprotective effects ... [sciencedirect.com]

- 3. in neonatal... | Semantic Scholar this compound inhibits lipid peroxidation [semanticscholar.org]

- 4. This compound attenuates neuronal apoptosis in hippocampus of ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound attenuates neuronal apoptosis in hypoxic ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound dexborneol attenuates oxidative stress in ... [frontiersin.org]

- 7. This compound dexborneol provides neuroprotective benefits ... [nature.com]

- 8. This compound Alleviates Traumatic Brain Injury by Inhibition of ... [link.springer.com]

edaravone research trends and emerging applications bibliometric analysis

Bibliometric Analysis of Edaravone Research

A 2025 bibliometric analysis of publications from 2000 to 2024 provides a data-driven overview of the field [1] [2] [3]. The findings reveal a significant and growing body of research, with distinct geographic and thematic clusters.

Global Research Output and Influence (2000-2024) The table below summarizes contributions from the top 10 most prolific countries, highlighting both volume and impact of research [2].

| Rank | Country | Publications | Citations | Average Citations per Paper | h-Index |

|---|---|---|---|---|---|

| 1 | China | 566 | 9,755 | 17.42 | 49 |

| 2 | Japan | 492 | 13,044 | 27.01 | 53 |

| 3 | USA | 152 | 3,547 | 24.80 | 33 |

| 4 | India | 45 | 790 | 19.75 | 17 |

| 5 | Italy | 35 | 548 | 17.13 | 14 |

| 6 | Turkey | 33 | 275 | 9.17 | 11 |

| 7 | UK | 26 | 274 | 10.96 | 11 |

| 8 | Australia | 25 | 601 | 10.96 | 15 |

| 9 | South Korea | 25 | 319 | 25.04 | 9 |

| 10 | Iran | 22 | 160 | 13.87 | 8 |

Key Research Institutions and Focus Areas The research is driven by several leading institutions globally. The analysis identified four major research clusters, which represent the core areas of scientific inquiry [1] [2] [3]:

- Free radical scavenging and antioxidant mechanisms.

- Cerebral infarction and acute ischemic stroke.

- Amyotrophic lateral sclerosis (ALS).

- Oxidative stress in various pathological conditions.

The leading institutions contributing to these areas are [2]:

- Mitsubishi Tanabe Pharma Corporation (Japan)

- Okayama University (Japan)

- China Pharmaceutical University (China)

- Harvard University (USA)

Emerging Mechanisms and Experimental Insights

Beyond its well-known role as a free-radical scavenger, recent studies have uncovered novel mechanisms of action for this compound.

Activation of GDNF/RET Neurotrophic Signaling A pivotal 2022 study revealed a previously unrecognized mechanism where this compound activates the GDNF (Glial Cell Line-Derived Neurotrophic Factor) and its receptor, RET, signaling pathway [4]. This discovery was made using a rapid, efficient model of mRNA-induced motor neurons (miMNs) derived from human induced pluripotent stem cells (iPSCs).

The experimental workflow and key finding are summarized below:

This discovery is significant as it suggests this compound not only protects cells from damage but also actively promotes pro-survival signaling. The study found that this compound could replace the requirement for exogenous BDNF and GDNF to support long-term motor neuron survival and maturation in vitro [4]. Furthermore, a combination of this compound and GDNF provided superior protection against oxidative stress-induced neurotoxicity compared to either treatment alone, suggesting a potential combination therapy strategy for ALS [4].

Emerging Research Trends and Applications

The bibliometric analysis and recent reviews point to several key emerging trends that are shaping the future of this compound research [1] [3] [5].

Exploration of New Formulations: To address the limitations of intravenous administration (e.g., cost, patient burden), a bioequivalent oral suspension of this compound has been developed and approved [5] [6]. This represents a major shift in treatment paradigms, improving accessibility and convenience for patients with chronic conditions like ALS.

Multi-Target Drug Derivatives: A major trend is the functionalization of the this compound scaffold to create multi-target drugs. The most prominent example is This compound dexborneol, a combination that retains this compound's free-radical scavenging ability while adding the anti-inflammatory properties of dexborneol [2] [3] [5]. Clinical trials have demonstrated enhanced efficacy in treating acute ischemic stroke [3].

Expansion into New Disease Areas: Research is actively exploring the drug's potential beyond ALS and stroke. Promising areas include [1] [3] [5]:

- Alzheimer's disease

- Parkinson's disease

- Traumatic brain injury (TBI) The driving hypothesis is that reducing oxidative stress and inflammation could have therapeutic benefits across a wide spectrum of neurological disorders.

Key Considerations for Research and Development

For professionals in the field, the following points are critical for guiding future work:

- Focus on Combination Therapies: The discovery of this compound's effect on the GDNF/RET pathway provides a strong rationale for exploring its use in combination with other neurotrophic factors or drugs to achieve synergistic effects [4] [5].

- Leverage Advanced Disease Models: The use of efficient iPSC-derived models, like the miMN system, is crucial for high-throughput screening and for understanding drug mechanisms in a human genetic context [4].

- Address Cost and Accessibility Challenges: The high cost of treatment remains a significant barrier [5] [6]. Research into cost-effective formulations and generic versions is essential for wider patient access.

References

- 1. Frontiers and Emerging Trends in this compound ... Research [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers and Emerging Trends in this compound Research [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers and Emerging Trends in this compound ... Research [dovepress.com]

- 4. This compound activates the GDNF/RET neurotrophic signaling ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound: Advances on cytoprotective effects ... [sciencedirect.com]

- 6. This compound Oral Suspension (Radicava) - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

edaravone NLRP3 inflammasome suppression and anti-inflammatory activity

Mechanisms of NLRP3 Inflammasome Suppression

The NLRP3 inflammasome is a multi-protein complex that, when activated, processes pro-inflammatory cytokines IL-1β and IL-18 into their active forms and triggers a form of inflammatory cell death called pyroptosis [1] [2]. Its aberrant activation is implicated in a wide array of inflammatory diseases [3] [1].

Edaravone interferes with this pathway through several interconnected mechanisms, as shown in the diagram below.

This compound inhibits NLRP3 inflammasome activation by scavenging ROS and directly targeting NLRP3 [3].

Quantitative Data on Antioxidant and Anti-inflammatory Activity

The following table summarizes key quantitative findings from experimental studies on this compound and its derivatives.

| Compound / Formulation | Assay / Model | Key Quantitative Result | Reference Context |

|---|---|---|---|

| This compound (Core Molecule) | HPSA, DPPH, ABTS•+ Assays | Demonstrated free radical scavenging activity in standard antioxidant tests [4]. | Study on synthesised this compound derivatives [4]. |

| 4-benzylidene this compound (Derivative) | HPSA, DPPH, ABTS•+ Assays | Exhibited higher free radical scavenging activity than some other derivatives [4]. | Study on synthesised this compound derivatives [4]. |

| This compound Dexborneol (EDB) | Cerebral Ischemia/Reperfusion (Rat) | Significantly downregulated NLRP3, Caspase-1, and IL-1β protein levels [5]. | Mechanism study in cerebral ischemia model [5]. |

| This compound | iPSC-derived Motor Neurons | Alleviated H2O₂-induced and glutamate-induced neurotoxicity [6]. | Neuroprotective mechanism study for ALS [6]. |

Experimental Protocols for Key Assays

For researchers looking to validate these activities, here are detailed methodologies for key assays referenced in the literature.

Hydrogen Peroxide Scavenging Assay (HPSA) [4]

- Solution Preparation: Prepare a 43 mM solution of H₂O₂ in potassium phosphate buffer (0.2 M, pH 7.4).

- Reaction Mixture: In test tubes, combine 0.6 mL of H₂O₂ solution, 1 mL of the test sample at varying concentrations (e.g., 10–1000 μg/mL), and 2.4 mL of phosphate buffer.

- Incubation: Agitate the mixture and incubate in the dark at 37°C for 10 minutes.

- Measurement: Measure the absorbance at 230 nm against a blank solution containing only H₂O₂ and phosphate buffer.

- Calculation: Calculate the % HPSA using the formula:

[(A_blank - A_test) / A_blank] * 100, whereA_testis the absorbance of the test sample andA_blankis the absorbance of the blank. The IC₅₀ value can be determined from the concentration-response curve.

In Vitro Anti-inflammatory Activity (Albumin Denaturation Inhibition) [4]

- Reaction Mixture: Incubate a mixture of test compound and bovine serum albumin (1% w/v) at 37°C for 20 minutes.

- Denaturation: Heat the mixture at 72°C for 5 minutes to induce denaturation.

- Measurement: Allow the solution to cool and measure the turbidity at 660 nm.

- Calculation: The percentage inhibition of albumin denaturation is calculated by comparing the absorbance of the test sample with that of a negative control (without the test compound).

Assessing NLRP3 Inflammasome Activation in Cell Models

- Readouts: A standard method involves transfecting cells with NLRP3 and ASC constructs and using image-based flow cytometry to quantify the formation of ASC specks, which are hallmarks of inflammasome activation [7].

- Downstream Analysis: The activation can also be confirmed by measuring the secretion of mature IL-1β and IL-18 via ELISA, and by detecting the cleavage of caspase-1 and gasdermin D using western blotting [1] [2].

Therapeutic Potential and Future Directions

The anti-inflammatory and NLRP3-suppressing actions of this compound underpin its therapeutic potential and ongoing research.

- Clinical Formulations: The drug This compound Dexborneol, which combines this compound with (+)-Borneol in a 4:1 ratio, is approved in China for ischemic stroke. Borneol is believed to enhance this compound's bioavailability and synergize its anti-inflammatory and antioxidant effects [8] [5] [9].

- Broad Therapeutic Applications: Beyond stroke, research indicates potential for this compound in conditions like amyotrophic lateral sclerosis (ALS) [6], gout, rheumatoid arthritis, and other chronic inflammatory diseases where the NLRP3 inflammasome plays a key role [3].

- Research Trajectory: The ongoing development and evaluation of This compound derivatives aim to improve its potency, stability, and lipophilicity, expanding its potential as a therapeutic and cosmeceutical agent [4].

References

- 1. The mechanism of NLRP3 inflammasome activation and its ... [pmc.ncbi.nlm.nih.gov]

- 2. NLRP3 inflammasome: structure, mechanism, drug-induced ... [pmc.ncbi.nlm.nih.gov]

- 3. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo ... [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of antioxidant and anti-inflammatory potential ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound dexborneol protected neurological function by ... [frontiersin.org]

- 6. This compound activates the GDNF/RET neurotrophic signaling ... [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of NLRP3 activation and inhibition elucidated ... [nature.com]

- 8. This compound Dexborneol provides neuroprotective effect by ... [pubmed.ncbi.nlm.nih.gov]

- 9. This compound dexborneol provides neuroprotective benefits ... [nature.com]

The core mechanism by which Edaravone exerts its protective effects is through the Keap1-Nrf2-ARE pathway. Under oxidative stress, this compound disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), initiating the transcription of a wide array of cytoprotective genes [1] [2].

The following diagram illustrates this central pathway and the downstream effects as identified in the research.

Diagram 1: The Keap1-Nrf2-ARE pathway activated by this compound.

The activation of this pathway leads to measurable improvements in laboratory models. The table below synthesizes key quantitative evidence from various disease contexts.

| Disease Model | Key Quantitative Findings with this compound Treatment | Primary Nrf2-related Metrics |

|---|---|---|

| Cerebral Ischemia/Reperfusion [3] [1] | ↓ Neurological deficit score; ↓ Cerebral infarct size (∼50%); ↑ Cerebral blood flow; Improved cognition | ↑ Nrf2, HO-1, NQO1 protein levels; ↓ Keap1 |

| Traumatic Brain Injury (TBI) [4] | ↓ Trauma area & hippocampal injury; Improved memory & learning | ↑ Nrf2/ARE pathway; ↓ ROS, MDA, LDH |

| Osteoarthritis (OA) [5] [6] [7] | Reduced cartilage degradation & synovitis; Lower OARSI score | ↑ Nrf2 nuclear translocation; ↑ HO-1; Protective effect abolished in Nrf2−/− mice |

| Subarachnoid Hemorrhage (SAH) [2] | Improved neurological function; ↓ BBB injury; ↓ Neuronal apoptosis | ↓ Keap1; ↑ Nrf2; ↓ MDA; ↑ SOD activity |

| Depression & Anxiety [8] | Ameliorated depressive & anxiety-like behaviors; ↓ Neuronal loss | ↑ Sirt1, Nrf2, HO-1, Gpx4 protein levels |

| Multiple Sclerosis (EAE) [9] | Ameliorated disease severity; Attenuated inflammation in spinal cord | ↑ Gene expression of Nrf2 and HO-1; ↓ Oxidative stress |

| Sepsis-induced diaphragmatic dysfunction [10] | Alleviated diaphragmatic dysfunction & atrophy | Activation of Sirt1/Nrf2 pathway |

Detailed Experimental Protocols for Key Findings

For the scientist interested in methodology, here are the detailed experimental protocols from the key studies cited above.

In Vitro Model of Osteoarthritis [5] [6] [7]

This protocol investigates this compound's effect on chondrocytes under oxidative stress.

- Cell Culture: Primary chondrocytes were isolated from femoral condyles and tibial plateaus of C57BL/6J mice. Cells were cultured in DMEM with 10% FBS and 1% penicillin-streptomycin. Experiments used passage one chondrocytes.

- Oxidative Stress Model: Chondrocytes were stimulated with 100 µM t-butylhydroperoxide (TBHP) for 24 hours to induce oxidative stress.

- This compound Treatment: Chondrocytes were co-treated with this compound at various concentrations (10, 20, and 40 µM) alongside TBHP.

- Mechanism Validation: To confirm Nrf2's essential role, chondrocytes were transfected with sh-NRF2 (short hairpin RNA) using Lipofectamine RNAiMAX Reagent to knock down Nrf2 expression before treatment.

- Outcome Assessments:

- Viability: Cell Counting Kit-8 (CCK-8) assay.

- Apoptosis: Flow cytometry.

- Oxidative Stress Markers: Levels of intracellular ROS, Malondialdehyde (MDA), and antioxidant enzymes (SOD).

- Mitochondrial Function: Mitochondrial membrane potential assays.

- Protein Expression: Western blotting for NRF2, HO-1, and apoptosis-related proteins.

In Vivo Model of Cerebral Ischemia/Reperfusion Injury (CIRI) [3]

This protocol assesses the neuroprotective effect of the this compound-Dexborneol combination.

- Animal Model: A rat model of CIRI was established using middle cerebral artery occlusion (MCAO). SD rats (male, 250-280 g) were anesthetized, and the right middle cerebral artery was occluded with a nylon suture for 2 hours, followed by reperfusion.

- Treatment: CIRI rats received intraperitoneal injections of This compound Dexborneol (Eda-Dex) at a dose of 4 mL/kg (containing 2 mg/mL this compound and 0.5 mg/mL (+)-borneol) once daily for 7 consecutive days, starting after reperfusion.

- Neurological and Behavioral Assessment:

- Neurological Deficit Score: Evaluated on a 0-4 point scale (0=normal, 4=inability to move) [3].

- Cerebral Infarct Size: Assessed using TTC (2,3,5-triphenyltetrazolium chloride) staining. Viable tissue stains red, while infarcted areas remain pale.

- Cerebral Blood Flow (CBF): Measured using laser speckle imaging.

- Behavioral Tests: Open field test (OFT), elevated plus maze (EPM), and novel object recognition (NOR) test to assess anxiety-like behavior and cognitive function.

- Molecular Analysis:

- Oxidative Stress: Commercial kits to measure MDA, SOD, GSH, etc.

- Pathway Protein Expression: Western blotting and ELISA to quantify levels of NRF2, HO-1, NQO1, and components of the NF-κB/AIM2 pathway in the infarcted brain tissue.

- Histopathology: HE staining and Nissl staining to assess neuronal damage.

In Vivo Model of Osteoarthritis and the Nrf2 Knockout Validation [5] [6] [7]

This protocol confirms that this compound's effects are dependent on Nrf2.

- OA Model: Post-traumatic osteoarthritis was induced in 8-week-old C57BL/6 and Nrf2−/− mice using the destabilization of the medial meniscus (DMM) surgery. The medial meniscotibial ligament was transected. Sham surgery involved incision without destabilization.

- This compound Administration: this compound (10 or 20 mg/kg) or saline (control) was administered via intra-articular injection into the joint cavity once a week for 8 weeks after surgery.

- Outcome Assessment:

- Cartilage Degeneration: Knee joints were collected, sectioned, and stained with Safranin O-fast green. Cartilage damage was scored using the established OARSI scoring system.

- Synovial Inflammation: Scored using the Krenn's synovitis scoring system.

- Immunohistochemistry (IHC): Staining for type II collagen (COL2), matrix metalloproteinase 13 (MMP13), and the oxidative stress marker 8-OHdG.

The experimental workflow for this key validation study is summarized below.

Diagram 2: Experimental workflow for in vivo OA model and Nrf2 knockout validation.

Conclusion and Drug Repurposing Potential

The evidence consistently shows that this compound's potent antioxidant and anti-inflammatory effects across a wide spectrum of diseases are mechanistically tied to its activation of the Nrf2 pathway. The critical finding from the osteoarthritis study—that the protective effects of this compound were completely abolished in Nrf2−/− mice [5] [6] [7]—provides definitive genetic evidence for this mechanism.

This strong mechanistic foundation supports the drug repurposing potential of this compound. As an already FDA-approved drug with a known safety profile, its application in conditions like osteoarthritis, where oxidative stress is a key driver, represents a promising and potentially expedited therapeutic pathway [5] [7].

References

- 1. Keap1- Nrf /ARE 2 -based Investigation into the Pathway of... Mechanism [cellmolbiol.org]

- 2. This compound dexborneol attenuates oxidative stress in ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound dexborneol protected neurological function by ... [pmc.ncbi.nlm.nih.gov]

- 4. Improves the Post-traumatic Brain Injury Dysfunction in... This compound [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic effect of this compound on osteoarthritis [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic effect of this compound on osteoarthritis [pmc.ncbi.nlm.nih.gov]

- 7. targeting NRF2 signaling and mitochondrial function [sciencedirect.com]

- 8. This compound ameliorates depressive and anxiety-like ... [jneuroinflammation.biomedcentral.com]

- 9. This compound Attenuates Disease Severity of Experimental Auto ... [pmc.ncbi.nlm.nih.gov]

- 10. This compound alleviates sepsis-induced diaphragmatic ... [sciencedirect.com]

edaravone pharmacokinetic profile and metabolite identification

Pharmacokinetic Parameters of Edaravone

| Parameter | Value (Intravenous) | Value (Oral Suspension) | Notes / Conditions |

|---|---|---|---|

| Absolute Bioavailability | — | ~57% - 60% [1] [2] | — |

| Tmax (Time to Cmax) | 1 hour (end of infusion) [2] | 0.5 hours [2] | — |

| Cmax | ~1253 ng/mL (CV 18.3%) [2] | ~1656 ng/mL (CV 44.3%) [2] | Following a 60 mg IV dose and a 105 mg oral dose. |

| Volume of Distribution | 63.1 L [2] | 164 L (apparent) [2] | Suggests extensive tissue distribution [2]. |

| Protein Binding | 92% (primarily to albumin) [2] | 92% (primarily to albumin) [2] | No concentration dependence (0.1-50 μmol/L) [2]. |

| Half-life (Terminal) | 4.5 - 9 hours [2] | — | Metabolite half-lives: 3-6 hours [2]. |

| Total Clearance | 35.9 L/h [2] | 67.9 L/h (apparent) [2] | — |

| Primary Route of Excretion | Urine (as metabolites) [2] | Urine (as metabolites) [2] | — |

| Food Effect | Not applicable | Decreased Cmax and AUC [2] | Should be taken on an empty stomach [2]. |

Metabolite Identification and Disposition

This compound undergoes rapid and extensive metabolism to pharmacologically inactive conjugates [3] [2]. The following table details the characteristics of its primary metabolites.

| Metabolite | Enzymes Involved | Pharmacological Activity | Key Findings in Excretion |

|---|---|---|---|

| Sulfate Conjugate | Sulfotransferases [2] | Inactive [2] | Accounts for 6-8% of the dose in urine up to 48 hours [2]. |

| Glucuronide Conjugate | UGT1A1, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, UGT2B17 [2] | Inactive [2] | Accounts for 60-80% of the dose in urine up to 48 hours [2]. |

The diagram below illustrates the core metabolic pathway and excretion route of this compound.

A notable characteristic is that the sulfate conjugate is the predominant form in plasma, while the glucuronide conjugate is the major form excreted in urine [3] [2]. In vitro studies suggest the sulfate conjugate may be hydrolyzed back to this compound in the kidney and then re-conjugated to the glucuronide form before final excretion [2].

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here are summaries of key experimental methodologies.

Pharmacokinetic and Tissue Distribution Study of an Oral Prodrug (Preclinical) [4] [5]

- Objective: To evaluate the pharmacokinetics, tissue distribution, and excretion of TEJ-1704, a novel oral prodrug of this compound.

- Model Systems: Male Sprague Dawley rats and beagle dogs.

- Dosing and Sample Collection:

- Animals received intravenous this compound or oral TEJ-1704.

- Blood, tissues (brain, heart, lung, kidney, liver, GI tract), cerebrospinal fluid (CSF), urine, and feces were collected at designated time points.

- Bioanalysis:

- A sensitive LC-MS/MS method was developed and validated to quantify this compound levels in all matrices.

- The method was used to determine pharmacokinetic parameters and tissue distribution profiles.

Clinical Pharmacokinetics in Special Populations [3]

- Objective: To assess the effect of renal impairment on this compound pharmacokinetics.

- Study Design: Open-label, single-dose study.

- Subjects: Japanese adults stratified into three groups based on estimated glomerular filtration rate (eGFR): normal function, mild impairment, and moderate impairment.

- Procedure:

- Subjects received a single 30 mg intravenous infusion of this compound over 60 minutes.

- Plasma and urine samples were collected periodically post-dose.

- Pharmacokinetic parameters (Cmax, AUC, tmax, t1/2) for unchanged this compound and its metabolites were calculated and compared across groups.

Drug-Drug Interaction and Racial Difference Study (Oral Formulation) [1]

- Objective: To evaluate potential drug-drug interactions and racial differences in the pharmacokinetics of oral this compound.

- Study Design: Two phase 1 studies in healthy adult male volunteers (Japanese and White).

- Cohorts:

- DDI Cohort: Subjects received multiple doses of oral this compound (120 mg/day) co-administered with single doses of probe drugs (rosuvastatin, sildenafil, or furosemide).

- PK/Race Cohort: Subjects received a single 100 mg dose of oral this compound suspension to compare pharmacokinetics between Japanese and White subjects.

- Analysis: Plasma concentrations of this compound were measured, and PK parameters were compared between co-administration and control periods, and between racial groups.

Key Research Insights

- No Clinically Relevant Impact of Demographics or Renal/Hepatic Impairment: Population PK analyses and dedicated studies have shown that factors such as race, sex, age, weight, and mild-to-moderate renal or hepatic impairment have no clinically significant impact on the pharmacokinetics of this compound, thus not requiring dose adjustments [6] [3].

- Oral Formulation Shows Nonlinear Pharmacokinetics: For the oral formulation, plasma exposure (Cmax and AUC) increases more than dose-proportionally within the 30 mg to 300 mg dose range [1].

- High-Fat Meals Reduce Absorption: The oral suspension should be taken on an empty stomach, as a high-fat meal significantly decreases its absorption, reducing Cmax and AUC [2].

References

- 1. Evaluation of Pharmacokinetics, Safety, and Drug ... - PMC - NIH [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. An Open-label, Single-dose Study to Evaluate the ... [sciencedirect.com]

- 4. Pre-Clinical Pharmacokinetic Characterization, Tissue ... [pmc.ncbi.nlm.nih.gov]

- 5. Pre-Clinical Pharmacokinetic Characterization, Tissue ... [mdpi.com]

- 6. Pharmacokinetic profile of this compound: a comparison ... [pubmed.ncbi.nlm.nih.gov]

edaravone intravenous infusion protocol for ALS clinical trials

Edaravone IV in ALS: Clinical Application & Protocol

Mechanism of Action The exact therapeutic mechanism of this compound in ALS is not fully elucidated. It is a free radical scavenger thought to mitigate oxidative stress, which is implicated in the pathogenesis of motor neuron injury [1] [2]. By reducing oxidative damage, this compound may protect neurons and slow the progression of physical functional decline.

Indication and Patient Selection this compound is indicated for the treatment of ALS. Clinical trial data supporting its efficacy were derived from a specific patient subgroup. Key inclusion criteria from the pivotal Phase 3 trial (MCI-186-19) were [1]:

- Definite or Probable ALS (by El Escorial criteria).

- Disease Duration: ≤2 years from symptom onset.

- Independent Living: Patients were living independently (grade 1 or 2 on a functional scale).

- Respiratory Function: Forced Vital Capacity (FVC) ≥80% at baseline.

- Functional Status: A score of at least 2 on all items of the ALS Functional Rating Scale-Revised (ALSFRS-R).

- Disease Progression: Patients exhibited an intermediate rate of disease progression, defined as a change in ALSFRS-R score of -1 to -4 points during a 12-week pre-treatment observation period. Efficacy has not been demonstrated in patients outside this defined population [1].

Detailed Intravenous Infusion Protocol

The table below summarizes the standardized dosing regimen for this compound injection as per the official prescribing information [2].

Table: this compound Intravenous Dosing Schedule

| Parameter | Specification |

|---|---|

| Dosage | 60 mg per infusion [2] |

| Route | Intravenous infusion only [2] |

| Infusion Duration | 60 minutes [2] |

| Infusion Rate | Approximately 1 mg/minute (or 1.67 mL/minute for the 60 mg/100 mL vial) [2] |

| Initial Treatment Cycle | Daily dosing for 14 consecutive days, followed by a 14-day drug-free period [2] |

| Subsequent Treatment Cycles | Daily dosing for 10 days within a 14-day period, followed by a 14-day drug-free period [2] |

Preparation and Administration

- Vial Configurations: this compound injection is supplied as a clear, colorless solution in single-dose vials, either 30 mg/100 mL or 60 mg/100 mL [2].

- Dose Preparation: For a 60 mg dose:

- If using the 30 mg/100 mL vials: administer two consecutive vials.

- Inspect the solution visually for particulate matter and discoloration before administration. Do not use if present [2].

- Administration Set-Up: The vial can be inverted for use with a medical infusion set. A vented intravenous set should be inserted through the vial's septum [2].

- Drug Compatibility: Other medications should not be injected into the vial or mixed with this compound injection [2].

Monitoring and Safety

- Hypersensitivity Reactions: Serious reactions, including anaphylaxis (urticaria, decreased blood pressure, dyspnea), and skin reactions like erythema multiforme have been reported in post-marketing surveillance. Monitor patients closely during and after infusion. Discontinue the infusion immediately at the first sign of a reaction and provide appropriate medical care [2].

- Sulfite Content: The formulation contains sodium bisulfite, which can cause allergic-type reactions, including anaphylactic symptoms and asthmatic episodes in susceptible individuals [1] [2].

- Common Adverse Reactions: The most common adverse reactions (occurring in ≥10% of patients and more frequently than placebo) are contusion (15%), gait disturbance (13%), and headache (10%) [2].

Efficacy and Survival Evidence

Clinical data demonstrate that this compound can slow functional decline and may be associated with a survival benefit.

Table: Efficacy Outcomes from Clinical and Real-World Studies

| Study Type | Functional Outcome | Survival Outcome | Source / Context |

|---|---|---|---|

| Pivotal RCT (MCI-186-19) | ALSFRS-R decline: -5.01 with this compound vs. -7.50 with placebo over 24 weeks (difference: 2.49 points; p=0.0013) [1] | Not assessed (limited study duration) [3] | Patients meeting specific inclusion criteria [1] |

| Real-World Evidence | N/A | Median OS: 29.5 months with this compound vs. 23.5 months without (HR: 0.73; p=0.005) [3] | Retrospective claims analysis; most patients also on riluzole [3] |

| Natural History Study | N/A | RMST: 29.3 months with this compound vs. 26.5 months with riluzole only (difference: 2.8 months; p<0.03) [4] | Matched analysis from a clinic-based registry [4] |

The following workflow diagram illustrates the key stages of implementing an this compound IV protocol in a clinical trial setting.

Research Considerations and Future Directions

- Combination Therapy: In clinical practice and real-world studies, this compound is frequently used in combination with riluzole, the other approved disease-modifying therapy for ALS [3]. One real-world analysis noted that 65.4% of patients in both the this compound and control groups had a history of riluzole prescription [3].

- Novel Formulations: An oral suspension of this compound (RADICAVA ORS) has been approved. A Phase 3b study (MT-1186-A02) concluded that a once-daily oral dosing regimen did not show statistical superiority to the approved IV-mimicking "On/Off" oral regimen and had equivalent safety, reinforcing the appropriateness of the established cyclic protocol [5] [6].

- Limitations of Evidence: Much of the survival data comes from real-world evidence and post-hoc analyses. The authors of these studies consistently note that these findings, while promising, require confirmation from adequately powered, prospective randomized controlled trials (RCTs) dedicated to assessing survival [3] [6].

References

- 1. This compound for amyotrophic lateral sclerosis [australianprescriber.tg.org.au]

- 2. : Package Insert / Prescribing Information / MOA this compound [drugs.com]

- 3. Intravenous this compound treatment in ALS and survival [pmc.ncbi.nlm.nih.gov]

- 4. Short-Term Analysis Confirms Safety of Oral this compound in ALS Over... [neurologylive.com]

- 5. Efficacy and Safety of Once Daily Dosing vs. Approved On/ ... [pubmed.ncbi.nlm.nih.gov]

- 6. Treated Patients with ALS [mt-pharma-america.com]

Comprehensive Application Notes and Protocols: Edaravone Stability Indicating Analytical Methods and Forced Degradation Studies

Introduction to Edaravone Stability and Analytical Considerations

This compound (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger that has gained significant pharmaceutical importance since its initial approval for acute ischemic stroke in 2001. More recently, it received approval for the treatment of motor neurone disease (MND), including amyotrophic lateral sclerosis (ALS), based on its ability to slow disease progression and prolong survival time. The drug is currently marketed as both an IV infusion (Radicava) and an oral liquid suspension (Radicava ORS). Despite its therapeutic benefits, this compound presents substantial stability challenges that complicate its pharmaceutical development and administration. The molecule is inherently unstable in aqueous solutions, primarily due to the presence of the this compound anion, which can transfer electrons to free radicals including oxygen, forming reactive this compound radicals that subsequently degrade into various products, most notably an this compound trimer. [1] [2]

The development of novel this compound formulations remains an active research field aimed at improving administration convenience, bioavailability, and storage stability. When developing these novel formulations, it is crucial to have a validated stability-indicating assay capable of providing specific, precise, and accurate quantification of this compound content. As this compound is relatively unstable, such an assay must adequately separate the drug from its degradation products to monitor integrity during manufacturing and determine appropriate shelf life and storage conditions for the final product. Reversed-phase high-performance liquid chromatography (RP-HPLC) has emerged as the preferred technique for this compound quantification due to its cost-effectiveness, accessibility, and ability to provide precise, sensitive, and reproducible results. The Japanese Pharmacopoeia (JP) specifically recommends HPLC for this compound assay, underscoring its regulatory acceptance. [1] [3]

Forced Degradation Studies Protocol

Objective and Principles

Forced degradation studies, also known as stress testing, are an essential component of pharmaceutical development that involves intentionally degrading drug substances and products under conditions more severe than accelerated stability protocols. For this compound, these studies aim to identify likely degradation products, establish degradation pathways, determine intrinsic stability, and validate stability-indicating methods. The primary objectives include: (1) establishing comprehensive degradation pathways of this compound; (2) elucidating the structure of degradation products; (3) revealing specific degradation mechanisms such as hydrolysis, oxidation, thermolysis, or photolysis; (4) demonstrating the stability-indicating capability of analytical methods; and (5) generating degradation profiles representative of what might be observed during formal stability studies under ICH conditions. [4] [5]

A strategic approach to forced degradation should consider the physiochemical properties of this compound, including its pKa value of 7.0, amphiphilic nature, and sensitivity to oxidative and radical-mediated degradation. The electron-donating capability of the this compound anion makes it particularly susceptible to oxidation, while its structure also shows sensitivity to hydrolytic conditions. These properties should guide the selection of stress conditions to ensure they challenge the molecule's specific vulnerabilities while avoiding over-degradation that might generate irrelevant secondary degradation products. [6] [2]

Experimental Design and Conditions

Forced degradation studies should be conducted using pharmaceutical grade this compound at concentrations typically ranging from 1 mg/mL to simulate both manufacturing and final formulation conditions. The studies should include a comprehensive set of stress conditions designed to cover all potential degradation pathways, with sampling at multiple time points (e.g., 1, 3, 5 days) to monitor degradation progression and distinguish primary from secondary degradation products. [4]

Table 1: Recommended Forced Degradation Conditions for this compound

| Stress Condition | Detailed Parameters | Expected Degradation | Sampling Time Points |

|---|---|---|---|

| Acidic Hydrolysis | 0.1-1.0 M HCl at 40-60°C | Hydrolytic cleavage | 24, 48, 72 hours |

| Basic Hydrolysis | 0.1-1.0 M NaOH at 40-60°C | Ester/amide hydrolysis | 24, 48, 72 hours |

| Oxidative Stress | 3% H₂O₂ at 25-60°C or AIBN at 40-60°C | Radical-mediated oxidation | 24, 48, 72 hours |

| Thermal Degradation | Solid state at 60-80°C with/without 75% RH | Thermal decomposition | 1, 3, 5 days |

| Photolytic Stress | Exposure to UV (320-400 nm) and visible light per ICH Q1B | Photodegradation | 1×ICH, 3×ICH light doses |

The optimal degradation extent for method validation purposes is generally considered to be between 5% and 20%, with 10% often regarded as optimal for small molecules like this compound where acceptable stability limits are typically 90% of label claim. Studies may be terminated if no significant degradation is observed after exposure to stress conditions more severe than accelerated stability protocols, as this indicates inherent molecule stability. Conversely, over-stressing should be avoided as it may generate secondary degradation products not relevant to normal storage conditions. [4]

Degradation Pathway Analysis

The forced degradation of this compound follows several well-characterized pathways, with the formation of an this compound trimer being a predominant degradation route under oxidative conditions. The degradation mechanism begins with the this compound anion transferring an electron to molecular oxygen, forming an this compound radical and superoxide. The superoxide then disproportionates to hydrogen peroxide and oxygen. The This compound radicals combine to form dimers, which subsequently react with additional this compound radicals to generate the stable trimer compound identified as 4,4-bis-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-3-methyl-1-phenyl-2-pyrazolin-5-one. This trimer formation has been consistently observed when this compound reacts with radical initiators such as DPPH or phenoxyl radicals in the absence of oxygen. [2]

Other significant degradation products include 4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl-4-(4,5-dihydro-5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and 3-hydroxy-dihydro-thiazolo[1-(2-methyl-buta-1,3dienyl)-1-phenylhydrazine]5-one, which have been isolated and characterized under thermal stress conditions. These diverse degradation products highlight the complex degradation behavior of this compound and underscore the importance of comprehensive forced degradation studies to fully characterize its stability profile. [5]

Stability-Indicating RP-HPLC Method Development and Validation

Method Development and Optimization

The development of a stability-indicating RP-HPLC method for this compound requires careful optimization to ensure adequate separation of the drug substance from its degradation products. Recent research has evaluated ten different RP-HPLC methods based on previously published literature, identifying an optimal approach using a gradient method on an Agilent ZORBAX Extend-C18 column (150 × 4.6 mm, 5 µm). This method produced a sharp and symmetrical drug peak, which is essential for accurate quantification. The mobile phase development revealed that a salt-free composition consisting of 35% formic acid (0.1% in water) and 65% mixture of acetonitrile:methanol (50:50) provided excellent chromatographic performance with a narrow peak width of approximately 1.2 minutes. The method utilized an injection volume of 5 µL, flow rate of 1 mL/min, detection at 240 nm, and analysis at ambient temperature, though temperature control at 30-40°C may enhance reproducibility. [1] [3]

The method development process highlighted several challenges with previously published approaches. Initial attempts to replicate literature methods often resulted in wide drug peaks, poor symmetry, or inadequate separation from degradants. For instance, methods employing isocratic elution with simple water-acetonitrile or water-methanol mixtures generally showed insufficient resolution of degradation products. The successful implementation required a systematic optimization approach that balanced organic modifier composition, buffer selection, and gradient profile to achieve optimal separation while maintaining reasonable analysis times. The shorter column length (150 mm versus conventional 250 mm) contributed to improved efficiency and reduced analysis time without compromising separation quality. [1] [3]

Table 2: Optimized Chromatographic Conditions for this compound Quantification

| Parameter | Specification | Alternative Options |

|---|---|---|

| Column | Agilent ZORBAX Extend-C18 (150 × 4.6 mm, 5 µm) | Inertsil ODS-3 C18 (150 × 4.6 mm, 5 µm) |

| Mobile Phase | Gradient: (A) Formic acid (0.1% in water), (B) ACN:MeOH (50:50) | Isocratic: 35% formic acid (0.1% in water), 33% ACN, 32% MeOH |

| Gradient Program | Time (min)/%B: 0/65, 5/65, 10/90, 12/65 | Isocratic elution at 65% B |

| Flow Rate | 1.0 mL/min | 0.8-1.0 mL/min |

| Injection Volume | 5 µL | 10-20 µL |

| Detection Wavelength | 240 nm | 243-260 nm |

| Column Temperature | Ambient (25°C) | 30-40°C |

| Run Time | 15 minutes | 10-20 minutes |

| Retention Time | ~4.0-4.5 minutes | Variable based on conditions |

Method Validation Parameters

The optimized HPLC method must be thoroughly validated according to ICH Q2(R2) guidelines to establish its suitability for stability-indicating analysis. Validation should demonstrate specificity, linearity, range, accuracy, precision, detection limit, quantification limit, and robustness. For this compound, the method has been validated over a concentration range of 6.8–68.6 µg/mL, showing excellent linearity with correlation coefficients (r²) typically exceeding 0.999. The method demonstrates precision with intraday RSD values of 0.032–0.049% and interday RSD values of 0.086–0.094%, well within acceptable limits for pharmaceutical analysis. Accuracy determinations show excellent drug recovery between 100.01–100.19%, confirming minimal systematic error. [1] [3]

The specificity of the method is confirmed through successful separation of this compound from void signals and degradant products generated during forced degradation studies. The method effectively resolves the parent drug from key degradation products, including the this compound trimer and other impurities. Sensitivity parameters typically demonstrate a detection limit (DL) of approximately 0.36 µg/mL and quantification limit (QL) of 1.08 µg/mL, though these values may vary slightly depending on specific instrument conditions. The method is recommended for use without an internal standard, as the addition of methyl hydroxybenzoate (MHB) did not provide significant advantages and could potentially interfere with degradation product detection. [1] [3]

Practical Implementation and Application

Analysis of Degradation Products

The application of the validated stability-indicating method to forced degradation samples requires careful interpretation of results. Mass balance should be confirmed by demonstrating that the sum of the drug substance and degradation products accounts for the initial drug loading. For this compound, studies have identified seven unknown and two known degradation products under various stress conditions. The major degradation product formed under thermal conditions has been characterized as 4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl-4-(4,5-dihydro-5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, while oxidative conditions predominantly generate the This compound trimer. Structural characterization of these degradants typically employs LC-MS/MS with electrospray ionization in negative mode, complemented by NMR studies for complete structural elucidation. [2] [5]

The formation of hydrogen peroxide as a byproduct of this compound degradation in aqueous solutions has been confirmed using specific HPLC methods with isoluminal detection. This finding provides important insights into the autocatalytic nature of this compound degradation, where initial degradation products can accelerate further decomposition. This phenomenon has significant implications for formulation development, as it may necessitate the inclusion of stabilizers such as sodium bisulfite, which forms adducts with this compound, thereby reducing the concentration of the reactive this compound anion. Alternatively, pH modification (lowering pH to reduce this compound anion concentration) and deoxygenation can significantly enhance solution stability. [2]

Formulation Development and Stability Assessment

The insights gained from forced degradation studies and stability-indicating method development directly inform rational formulation design for this compound products. The inherent instability of this compound in aqueous solutions presents particular challenges for liquid formulations such as the commercial oral suspension (Radicava ORS). Based on degradation mechanisms, several stabilization strategies can be implemented: (1) pH adjustment to values below the pKa of 7.0 to minimize formation of the reactive this compound anion; (2) antioxidant incorporation such as sodium bisulfite, which forms adducts with this compound and reduces degradation; (3) oxygen exclusion through nitrogen sparging or airtight packaging; and (4) protective packaging including amber glass or containers with UV filters to prevent photodegradation. [2]

For solid dosage forms under development, the primary concerns shift to humidity protection and prevention of thermal degradation. Accelerated stability studies should include conditions of elevated temperature (40°C) and high humidity (75% RH) to assess the likelihood of hydrolysis and other moisture-mediated degradation pathways. The validated stability-indicating method should be applied to samples from these studies at predetermined timepoints (e.g., 0, 1, 3, 6 months) to establish degradation kinetics and support shelf-life predictions. The comprehensive understanding of this compound's degradation behavior enables the establishment of science-based specifications for both drug substance and drug products, ensuring patient safety and product efficacy throughout the intended shelf life. [7]

Conclusion

The comprehensive approach to this compound forced degradation studies and stability-indicating method development presented in these application notes provides a robust framework for ensuring product quality throughout the pharmaceutical lifecycle. The optimized RP-HPLC method, validated according to ICH Q2(R2) guidelines, offers specific, precise, and accurate quantification of this compound while effectively separating the drug from its degradation products. The forced degradation protocols enable thorough characterization of this compound's stability profile, identification of vulnerable sites within the molecule, and elucidation of degradation pathways.

Implementation of these methodologies early in product development facilitates science-based formulation strategies that address this compound's specific instability mechanisms, particularly its sensitivity to oxidative degradation and hydrolysis. The stabilization approaches, including pH modification, antioxidant incorporation, and oxygen exclusion, can significantly enhance product shelf-life. Furthermore, the comprehensive stability data generated using these protocols supports regulatory submissions and establishes appropriate storage conditions and expiration dating for this compound pharmaceutical products.

As novel this compound formulations continue to be developed to overcome the limitations of current commercial products, the principles and methods outlined in these application notes will remain essential tools for pharmaceutical scientists. The integration of forced degradation studies, stability-indicating method validation, and rational formulation design ultimately ensures that this compound products maintain their quality, safety, and efficacy throughout their shelf life, thereby providing optimal therapeutic outcomes for patients with neurological conditions such as ALS and ischemic stroke.

References

- 1. Development and Validation of a Stability-Indicating RP ... [pmc.ncbi.nlm.nih.gov]

- 2. Stabilizers of this compound aqueous solution and their action ... [pmc.ncbi.nlm.nih.gov]

- 3. Development and Validation of a Stability-Indicating RP ... [mdpi.com]

- 4. Development of forced degradation and stability indicating ... [pmc.ncbi.nlm.nih.gov]

- 5. Stress degradation of this compound: Separation, isolation and ... [pubmed.ncbi.nlm.nih.gov]

- 6. Choices of chromatographic methods as stability indicating ... [pmc.ncbi.nlm.nih.gov]

- 7. Stability Studies and Testing of Pharmaceuticals [chromatographyonline.com]

edaravone subcutaneous administration feasibility and protocols

Rationale for Subcutaneous Delivery of Edaravone

This compound is a free radical scavenger approved for the treatment of Amyotrophic Lateral Sclerosis (ALS) and acute ischemic stroke in some regions [1] [2]. Its current clinical formulation requires intravenous infusion, which is inconvenient for long-term treatment [3]. Exploring subcutaneous administration aims to:

- Enable sustained release to maintain therapeutic drug levels and potentially improve compliance.

- Simplify administration for conditions requiring chronic dosing.

- Enhance brain-targeted delivery when combined with physical methods like ultrasound [3].

Subcutaneous this compound Protocol: Temperature-Sensitive Gel (TSG) Formulation